molecular formula C9H8N2O B1524779 3-(1H-Pyrazol-3-yl)phenol CAS No. 904665-39-0

3-(1H-Pyrazol-3-yl)phenol

Cat. No.: B1524779
CAS No.: 904665-39-0
M. Wt: 160.17 g/mol
InChI Key: ITAXMMKXGBJBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole-Phenol Hybrid Scaffolds in Organic and Medicinal Chemistry

The combination of pyrazole (B372694) and phenol (B47542) moieties into a single molecular framework, known as a pyrazole-phenol hybrid scaffold, is of considerable importance in the fields of organic and medicinal chemistry. researchgate.net The pyrazole nucleus is recognized as a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. researchgate.netnih.gov Consequently, pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comglobalresearchonline.netglobalresearchonline.net

The phenol group contributes significantly to the properties of these hybrid molecules. Its hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is crucial for interacting with biological targets like enzymes and receptors. This enhances the potential for these compounds to be developed into new therapeutic agents. acs.org In organic synthesis, the reactivity of the phenol and pyrazole rings allows for the creation of diverse libraries of compounds for screening in drug discovery and materials science. chemimpex.comsmolecule.com

Research Landscape and Historical Context of Substituted Pyrazoles

The study of pyrazoles has a rich history dating back to the 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. ijrpr.comwikipedia.org Shortly after, in 1889, pyrazole itself was first synthesized by Buchner. numberanalytics.comglobalresearchonline.net Since their discovery, pyrazoles have been a subject of extensive research due to their versatile chemical reactivity and broad range of biological activities. globalresearchonline.netijrpr.com

The research landscape for substituted pyrazoles is vast and continually evolving. Early work focused on fundamental synthesis methods, such as the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. numberanalytics.comwikipedia.org Over the decades, chemists have developed numerous innovative techniques to synthesize a wide array of pyrazole derivatives with various substituents. sphinxsai.com This has led to the discovery of many commercially important compounds, including pharmaceuticals and agrochemicals. numberanalytics.comsphinxsai.com The ongoing interest in substituted pyrazoles is driven by the quest for new molecules with enhanced efficacy and novel applications in medicine and technology. nih.govijrpr.com

Detailed Research Findings

While the broader class of pyrazole-phenols is widely studied, specific research focused solely on 3-(1H-Pyrazol-3-yl)phenol is less documented in publicly available literature. Much of the research is centered on substituted analogs. For instance, studies on compounds like 4-bromo-2-(1H-pyrazol-3-yl)phenol show its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Similarly, other substituted pyrazolyl phenols have been investigated for their potential biological activities. nih.govjpionline.org The synthesis of related disubstituted pyrazoles, such as 3-(3-phenyl-1H-pyrazol-5-yl)phenol, has been achieved through one-pot modular methods. nih.gov These studies underscore the chemical versatility of the pyrazole-phenol scaffold.

Interactive Data Table for this compound

PropertyValueSource
Molecular Formula C9H8N2O bldpharm.com
Molecular Weight 160.17 g/mol bldpharm.com
CAS Number 904665-39-0 bldpharm.com
SMILES OC1=CC=CC(C2=NNC=C2)=C1 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAXMMKXGBJBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702026
Record name 3-(1H-Pyrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904665-39-0
Record name 3-(1H-Pyrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Methodologies for 3 1h Pyrazol 3 Yl Phenol and Its Derivatives

Direct Synthetic Approaches to 3-(1H-Pyrazol-3-yl)phenol

The direct formation of the this compound scaffold is achievable through several key synthetic routes. These methods prioritize efficiency and accessibility, utilizing readily available precursors to construct the core pyrazole-phenol structure.

Condensation Reactions Involving Phenolic Precursors and Pyrazole (B372694) Moieties

A foundational and widely employed method for synthesizing pyrazolylphenols is the cyclocondensation reaction between a suitable phenolic precursor, typically a 1,3-dicarbonyl compound or its equivalent, and a hydrazine (B178648) derivative. This approach builds the pyrazole ring onto a pre-existing phenol (B47542) moiety.

A common strategy begins with a phenolic ketone, such as 3-hydroxyacetophenone. This precursor can be converted into a chalcone-like intermediate, 1-(3-hydroxyphenyl)-3-arylprop-2-en-1-one, through a Claisen-Schmidt condensation with an appropriate aldehyde. Subsequent reaction of this α,β-unsaturated ketone with hydrazine hydrate (B1144303) leads to the cyclization and formation of the pyrazole ring, yielding the desired this compound derivative. nih.gov

Another variation involves the use of 1,3-diketones. For instance, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione can be synthesized and then treated with phenyl hydrazine in refluxing absolute ethanol (B145695) for several hours. This reaction directly yields a 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol structure after demethylation. nih.gov Similarly, pyrazoles containing a phenol group can be synthesized through the reaction of hydrazine hydrate with substituted 1-(2-hydroxy-phenyl)-propenones. researchgate.net

The reaction conditions for these condensations are typically straightforward, often involving refluxing in a suitable solvent like ethanol or dimethylformamide (DMF), sometimes with the addition of a basic or acidic catalyst to facilitate the reaction. nih.gov

Table 1: Examples of Condensation Reactions for Pyrazolylphenol Synthesis

Phenolic PrecursorReagentConditionsProduct Type
1-(2-hydroxyphenyl)-3-aryl-propenoneHydrazine HydrateReflux in Ethanol2-(Pyrazol-3-yl)phenol
1-(2-hydroxyphenyl)-1,3-dionePhenylhydrazine (B124118)Reflux in Ethanol2-(1-Phenylpyrazol-3-yl)phenol
3-Formylchromone derivativeHydrazine HydrateGlacial Acetic AcidChromone-substituted Pyrazole

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like this compound from simple starting materials in a single synthetic operation. This approach avoids the isolation of intermediates, thereby saving time, resources, and reducing waste.

A relevant three-component reaction involves the condensation of an aryl methyl ketone, an aromatic aldehyde, and a hydrazine salt. worldresearchersassociations.com To synthesize the target compound, 3-hydroxyacetophenone could serve as the aryl methyl ketone component. This would be reacted with a suitable aldehyde and hydrazine hydrochloride in a solvent such as ethanol. The reaction typically proceeds by first forming a pyrazoline intermediate, which is then oxidized in situ to the aromatic pyrazole. worldresearchersassociations.com Oxidizing agents like a potassium bromate-bromide mixture can be used for this transformation, offering a mild and effective method. worldresearchersassociations.com

The primary advantages of this one-pot methodology include operational simplicity, mild reaction conditions, and generally good yields. worldresearchersassociations.com This strategy allows for the rapid assembly of the pyrazole-phenol framework from readily available commercial starting materials.

Catalytic Methodologies for Pyrazole-Phenol Ring Formation

The use of catalysts can significantly enhance the efficiency, yield, and selectivity of pyrazole synthesis. Both acid and base catalysts are commonly employed in the cyclocondensation reactions that form the pyrazole ring.

In the synthesis of pyrazolylphenols from chalcone (B49325) precursors, bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are frequently used to promote the reaction with hydrazine. mdpi.com These catalysts facilitate the nucleophilic attack of hydrazine and the subsequent cyclization and dehydration steps. For example, the reaction of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-4H-chromon-4-ones with hydrazine hydrate is effectively carried out in the presence of KOH to yield the corresponding pyrazolylphenol. researchgate.net

Acid catalysts, such as glacial acetic acid or mineral acids, are also utilized, particularly in reactions starting from 1,3-dicarbonyl compounds or in Knorr-type pyrazole syntheses. ijpsr.com More advanced catalytic systems, including nano-ZnO and ceric ammonium (B1175870) nitrate (B79036) (CAN), have been reported for the synthesis of pyrazole derivatives, often under green chemistry conditions (e.g., in water), leading to high yields and short reaction times. ijpsr.com

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a green and efficient energy source for promoting organic reactions. In the synthesis of pyrazole derivatives, sonication offers several advantages over conventional heating, including significantly reduced reaction times, lower energy consumption, and often improved product yields. nih.gov

The synthesis of pyrazolines, which are immediate precursors to pyrazoles, from chalcones and hydrazine can be effectively accelerated using ultrasound. nih.gov This green technique utilizes high-frequency sound waves to create acoustic cavitation, which enhances mass transfer and reaction rates. nih.gov For instance, pyrazoline derivatives have been synthesized from chalcones in 64–82% yields under ultrasound irradiation. nih.gov

Similarly, the synthesis of pyrazolone (B3327878) derivatives has been achieved in high yields (90-95%) by reacting β-ketoester compounds with hydrazine hydrate or phenylhydrazine in an ultrasonic cleaner for a short duration (e.g., 30 minutes). researchgate.net This method often produces a pure product that does not require further recrystallization. researchgate.net The application of this technology to the synthesis of this compound from its respective precursors offers a rapid and environmentally benign alternative to traditional methods.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Reaction TypeConventional Method (Time)Ultrasound-Assisted Method (Time)Yield ImprovementReference
Pyrazoline Synthesis2.5 - 4 hours (Reflux)35 - 45 minutes~10% increase nih.gov
Pyrazolone SynthesisSeveral hours (Reflux)30 minutesHigh yields (90-95%) researchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives, particularly halogenated ones, is crucial for modulating the chemical and biological properties of the parent compound.

Approaches to Halogenated Pyrazolylphenols

Halogenated pyrazoles are valuable intermediates in organic synthesis, particularly for cross-coupling reactions. The introduction of halogen atoms onto the this compound scaffold can be achieved either by using halogenated starting materials or by direct halogenation of the pre-formed pyrazole-phenol ring.

A direct and effective method for the halogenation of pyrazole rings is the C-H halogenation using N-halosuccinimides (NXS, where X = Cl, Br, I). beilstein-archives.org Research has shown that 3-aryl-1H-pyrazol-5-amines can be selectively halogenated at the 4-position of the pyrazole ring using reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). beilstein-archives.org This reaction proceeds under mild, metal-free conditions, typically at room temperature in a solvent like DMSO, providing moderate to excellent yields of the 4-halogenated products. beilstein-archives.org It is plausible that this methodology could be adapted for the direct halogenation of this compound, targeting the electron-rich C4 position of the pyrazole ring.

Table 3: Reagents for Direct Halogenation of Pyrazole Rings

Halogenating AgentAbbreviationHalogen IntroducedTypical Conditions
N-IodosuccinimideNISIodineRoom Temperature, DMSO
N-BromosuccinimideNBSBromineRoom Temperature, DMSO
N-ChlorosuccinimideNCSChlorineRoom Temperature, DMSO

Alternatively, halogenated derivatives can be synthesized by employing halogen-substituted precursors. For example, starting with a halogenated 3-hydroxyacetophenone in a condensation or multicomponent reaction would lead to a pyrazolylphenol with a halogen on the phenolic ring. Similarly, using a halogenated aldehyde in the initial Claisen-Schmidt condensation would result in a halogen on the phenyl group at the 5-position of the pyrazole ring.

Strategies for Methylated Pyrazolylphenols

The synthesis of derivatives from methylated pyrazolylphenols often utilizes precursors like 3-methyl-1-phenyl-5-pyrazolone. A prominent strategy involves the three-component reaction of this pyrazolone with various benzaldehydes. researchgate.netnih.gov This reaction, catalyzed by sodium acetate (B1210297) at room temperature, yields 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). researchgate.netnih.gov The process is efficient, resulting in high to excellent yields, with the pure product often isolated by simple filtration. researchgate.netnih.gov

The general procedure involves adding a catalyst, such as a 1 M solution of sodium acetate, to a solution of the aldehyde and the pyrazole precursor in 70% ethanol. nih.gov The mixture is stirred at room temperature until the reaction is complete, after which water is added to facilitate the precipitation of the product. nih.gov The resulting solid is then filtered, washed, and dried. nih.gov This method has been used to synthesize a wide range of derivatives. researchgate.netnih.gov Alternative catalysts like Alum (KAl(SO4)2∙12H2O) have also been employed effectively for this transformation, often under solvent-free conditions. researchgate.net

Aldehyde PrecursorResulting CompoundCatalyst/SolventYieldReference
Various Benzaldehydes4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Sodium Acetate / 70% EtOHHigh to Excellent nih.govnih.gov
2-Hydroxybenzaldehyde4,4'-((2-hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)Alum (20% mol) / Solvent-freeExcellent researchgate.net
3-Hydroxy-4-methoxybenzaldehyde4,4'-[(3-Hydroxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)Sodium Acetate / 70% EtOH91% nih.gov
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivativeNot specifiedNot specified ekb.eg

Derivatization via Aldehyde/Ketone Precursors

Aldehyde and ketone precursors are fundamental in expanding the structural diversity of pyrazolylphenol derivatives. A key intermediate in many syntheses is the chalcone, an α,β-unsaturated ketone, which is typically formed through an Aldol condensation between an aryl ketone and an aromatic aldehyde. thepharmajournal.com These chalcones then serve as versatile starting materials for synthesizing various heterocyclic compounds. thepharmajournal.com

One of the most common applications of this strategy is the synthesis of pyrazoline derivatives. nih.gov The reaction involves the condensation of appropriate chalcones with reagents like 4-hydrazinobenzenesulfonamide hydrochloride to produce 2-pyrazoline (B94618) derivatives bearing benzenesulfonamide (B165840) moieties. nih.gov Similarly, the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aromatic aldehydes provides a direct route to bis-pyrazole derivatives, demonstrating a pseudo-three-component reaction. nih.govekb.eg This one-step condensation is a practical and widely used method for derivatization. nih.gov The reaction conditions can be optimized using different catalysts, such as sodium acetate or alum, to achieve high yields. researchgate.netnih.gov

PrecursorsReaction TypeProduct ClassReference
Aryl Ketones + Aromatic AldehydesAldol CondensationChalcones (α,β-unsaturated ketones) thepharmajournal.com
Chalcones + Hydrazine DerivativesCyclizationPyrazoline Derivatives nih.gov
3-Methyl-1-phenyl-5-pyrazolone + Aromatic AldehydesThree-component Condensation4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) nih.govekb.eg

Synthesis of Pyrazoline Analogs and Related Scaffolds

The synthesis of pyrazoline analogs, which are dihydropyrazole structures, is a significant area of research. derpharmachemica.com The most prevalent method for synthesizing 2-pyrazolines involves a two-step process. dergipark.org.tr The first step is the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone. dergipark.org.tr In the second step, the chalcone undergoes a cyclization reaction with hydrazine hydrate or a substituted hydrazine. derpharmachemica.comdergipark.org.trorientjchem.org

The cyclization reaction is often carried out by refluxing the chalcone and hydrazine hydrate in a solvent such as ethanol. thepharmajournal.comorientjchem.org Glacial acetic acid is sometimes used as a catalyst in this step. thepharmajournal.comdergipark.org.tr The reaction mixture is then typically poured into ice water to precipitate the pyrazoline product, which can be purified by recrystallization. thepharmajournal.comderpharmachemica.com Various hydrazine derivatives, including 2,4-dinitrophenyl hydrazine and phenyl hydrazine, can be used to generate N-substituted pyrazolines. thepharmajournal.comderpharmachemica.com

Beyond pyrazolines, the pyrazole core can be used to construct more complex fused heterocyclic systems. For example, 5-aminopyrazoles can react with alkynyl aldehydes through a cascade 6-endo-dig cyclization to form pyrazolo[3,4-b]pyridines. nih.gov This reaction can be switched to produce halogenated or non-halogenated products by using different reagents like iodine or NBS to activate the C≡C bond. nih.gov Another approach involves the reaction of 5-aminopyrazole with 1,3-dicarbonyl compounds to yield the pyrazolo[3,4-b]pyridine scaffold. mdpi.com

Starting MaterialsKey Reagents/ConditionsProduct ScaffoldReference
ChalconesHydrazine Hydrate / Ethanol / RefluxPyrazolines thepharmajournal.comorientjchem.org
Chalcones2,4-Dinitrophenyl Hydrazine / Ethanol / RefluxN-(2,4-dinitrophenyl) Pyrazolines derpharmachemica.com
ChalconesPhenyl Hydrazine Hydrate / Ethanol / RefluxN-Phenyl Pyrazolines thepharmajournal.com
5-Aminopyrazoles + Alkynyl AldehydesIodine or NBS / Cascade CyclizationPyrazolo[3,4-b]pyridines nih.gov
5-Aminopyrazole + 1,3-Dicarbonyl CompoundsGlacial Acetic AcidPyrazolo[3,4-b]pyridines mdpi.com

Chemical Transformations and Reaction Mechanisms of 3 1h Pyrazol 3 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Moiety

The phenol group in 3-(1H-Pyrazol-3-yl)phenol is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group. byjus.comlkouniv.ac.in The high electron density at these positions makes the aromatic ring highly susceptible to attack by electrophiles. byjus.com

Nitration: Treatment of phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com In the case of this compound, nitration is expected to occur at the positions ortho and para to the hydroxyl group. The use of concentrated nitric acid can lead to polysubstitution, potentially yielding products like 2,4,6-trinitrophenol derivatives. byjus.com

Halogenation: The high activation of the phenol ring allows for halogenation even without a Lewis acid catalyst. byjus.com Reaction with bromine water, for instance, can lead to the formation of a polybrominated product, such as a tribromophenol derivative. byjus.com To achieve monosubstitution, milder conditions, such as bromine in a less polar solvent like carbon disulfide or chloroform (B151607) at low temperatures, are necessary. mlsu.ac.in

Sulfonation: Sulfonation of phenols is a reversible reaction and the product distribution is temperature-dependent. At lower temperatures, the ortho-isomer is favored, while at higher temperatures, the para-isomer is the major product. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: Phenols can undergo Friedel-Crafts alkylation and acylation, although the presence of the hydroxyl group can sometimes lead to complications due to its interaction with the Lewis acid catalyst. These reactions typically result in substitution at the ortho and para positions. lkouniv.ac.in

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenols
ReactionReagentsMajor ProductsReference
NitrationDilute HNO₃o-nitrophenol and p-nitrophenol byjus.com
HalogenationBr₂ in CS₂o-bromophenol and p-bromophenol mlsu.ac.in
Sulfonation (Low Temp)Conc. H₂SO₄o-hydroxybenzenesulfonic acid mlsu.ac.in
Sulfonation (High Temp)Conc. H₂SO₄p-hydroxybenzenesulfonic acid mlsu.ac.in

Reactivity of the Pyrazole (B372694) Ring: N-Alkylation and Other Substitutions

The pyrazole ring in this compound possesses two nitrogen atoms, with the N-H proton being acidic and capable of being substituted. N-alkylation is a common reaction for pyrazoles, leading to the formation of N-alkylpyrazole derivatives. semanticscholar.orgresearchgate.netgoogle.com

N-Alkylation: The nitrogen atom of the unsubstituted lactam group in pyrazoles is susceptible to alkylation. researchgate.net This reaction is typically carried out under basic conditions to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl halide. semanticscholar.org Alternative methods for N-alkylation include the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which can provide good yields of N-alkyl pyrazoles. semanticscholar.org For unsymmetrical pyrazoles, a mixture of regioisomers can be formed, with steric factors often controlling the major product. semanticscholar.orgresearchgate.net The reaction can also be catalyzed by crystalline aluminosilicates or aluminophosphates. google.comgoogle.com

Other Substitutions on the Pyrazole Ring: The pyrazole ring itself is aromatic and can undergo electrophilic substitution, typically at the C4 position. globalresearchonline.net However, the reactivity is influenced by the substituents on the ring. The presence of the phenol moiety at the C3 position will affect the electron density and regioselectivity of further substitutions on the pyrazole ring.

Table 2: Methods for N-Alkylation of Pyrazoles
MethodReagents/CatalystKey FeaturesReference
Classical MethodBase (e.g., NaH, K₂CO₃), Alkyl halideCommonly used, requires stoichiometric base. semanticscholar.org
Acid-CatalyzedTrichloroacetimidates, Brønsted acid (e.g., CSA)Milder conditions, avoids strong bases. semanticscholar.org
Heterogeneous CatalysisCrystalline aluminosilicates or aluminophosphatesIndustrially applicable, high yield under mild conditions. google.comgoogle.com

Intermolecular and Intramolecular Hydrogen Bonding Influences on Reactivity

Hydrogen bonding plays a significant role in the structure and reactivity of this compound. Both intermolecular and intramolecular hydrogen bonds are possible due to the presence of the hydroxyl group on the phenol and the N-H group on the pyrazole.

Intramolecular Hydrogen Bonding: In molecules with appropriate geometry, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring. nih.gov This is observed in a related compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, where an intramolecular O—H⋯N hydrogen bond influences the coplanarity of the pyrazole and one of the phenol rings. nih.gov Such intramolecular hydrogen bonding can decrease the availability of the hydroxyl proton for intermolecular interactions, potentially affecting reaction rates and mechanisms. stackexchange.com For instance, it can reduce the acidity of the phenolic proton and influence the regioselectivity of reactions by sterically hindering one side of the molecule.

Intermolecular Hydrogen Bonding: Phenol molecules are known to associate through intermolecular hydrogen bonds, which affects their physical properties like boiling point and solubility. askfilo.com In the solid state, this compound can form extended networks through intermolecular hydrogen bonds involving both the hydroxyl and the pyrazole N-H groups. nih.gov These interactions can influence the crystal packing and the accessibility of reactive sites to reagents in solid-state reactions. In solution, intermolecular hydrogen bonding with solvent molecules can affect the reactivity of both the phenol and pyrazole moieties. nih.gov

Oxidation and Reduction Pathways of Related Functional Groups

The oxidation and reduction of this compound would target the phenol and pyrazole rings, as well as any other susceptible functional groups that might be introduced.

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. The pyrazole ring, however, is generally resistant to oxidation. researchgate.net The specific oxidation products of this compound would depend on the oxidizing agent and reaction conditions.

Reduction: The pyrazole ring is also highly resistant to reduction, though it can be catalytically hydrogenated to pyrazoline and then to pyrazolidine (B1218672) under forcing conditions. globalresearchonline.net The reduction of functional groups attached to the pyrazole ring, such as nitro or carbonyl groups, can often be achieved without affecting the pyrazole ring itself. researchgate.net For example, a nitro group on the pyrazole ring can be reduced to an amino group. mdpi.com

Complexation Reactions with Metal Ions

The pyrazole and phenol moieties in this compound make it an excellent ligand for the formation of coordination complexes with a variety of metal ions. universiteitleiden.nlacs.org The nitrogen atoms of the pyrazole ring and the oxygen atom of the phenol group can act as donor atoms, allowing the molecule to function as a bidentate or even a tridentate ligand. researchgate.netuniv.kiev.ua

Coordination Modes: Pyrazolyl-phenol ligands can coordinate to metal ions in several ways. The deprotonated phenolate (B1203915) oxygen and one of the pyrazole nitrogens can form a chelate ring with a metal ion. researchgate.net In some cases, the pyrazole ring can act as a bridge between two metal centers. universiteitleiden.nl The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands. universiteitleiden.nlacs.org

Examples of Metal Complexes: A wide range of transition metal, main group, lanthanide, and actinide complexes with acylpyrazolone ligands, which are structurally related to pyrazolylphenols, have been synthesized and characterized. acs.org For example, complexes of Cu(II) and Co(II) with Schiff bases derived from substituted pyrazole aldehydes and o-aminophenol have been reported, where coordination occurs through the phenolic oxygen and an azomethine nitrogen. researchgate.net Similarly, mononuclear and 3D coordination polymers of Cd(II) and Co(II) with 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized. rsc.org These examples illustrate the versatility of pyrazole-containing ligands in coordination chemistry.

Table 3: Examples of Metal Complexes with Pyrazole-Containing Ligands
Metal IonLigand TypeCoordination AtomsResulting StructureReference
Cu(II), Co(II)Schiff base of pyrazole aldehyde and o-aminophenolPhenolic Oxygen, Azomethine NitrogenOctahedral complexes researchgate.net
Cd(II), Co(II)3-methyl-1H-pyrazole-4-carboxylic acidNot specifiedMononuclear complexes and 3D coordination polymer rsc.org
Various (Main group, Transition, Lanthanide, Actinide)AcylpyrazoloneNot specifiedStructurally diverse complexes, including polymers acs.org
Ba(II), Sr(II), Zn(II)1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5Enolic and Carbonyl OxygensOctahedral bischelates scispace.com

Advanced Structural Elucidation and Spectroscopic Characterization of 3 1h Pyrazol 3 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Analysis

For 3-(1H-Pyrazol-3-yl)phenol, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the phenol (B47542) and pyrazole (B372694) rings. The protons on the phenolic ring would appear in the aromatic region, with their chemical shifts and coupling patterns determined by their relative positions to the hydroxyl and pyrazole substituents. The pyrazole ring protons, including the N-H proton, would also exhibit characteristic signals.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show distinct peaks for the carbon atoms of the phenol ring, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift. The carbons of the pyrazole ring would also have specific chemical shifts.

Two-Dimensional NMR Techniques (e.g., HETCOR, APT)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are essential. Heteronuclear Correlation (HETCOR) spectroscopy would establish direct one-bond correlations between protons and the carbons they are attached to. Attached Proton Test (APT) or similar spectral editing techniques would help differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, a broad absorption band in the IR spectrum would be expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Another key vibration would be the N-H stretch from the pyrazole ring. The spectra would also display characteristic peaks for C-H aromatic stretching, C=C and C=N stretching within the rings, and various bending vibrations that form a unique fingerprint for the compound.

Mass Spectrometry (MS and MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂O), high-resolution mass spectrometry would confirm the exact molecular weight (monoisotopic mass: 160.06 g/mol ). The fragmentation pattern observed in the mass spectrum would provide structural information, showing characteristic fragments resulting from the cleavage of the molecule. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS could also be used, particularly for analyzing the compound in complex mixtures or for soft ionization to preserve the molecular ion. Predicted mass-to-charge ratios ([M+H]⁺, [M+Na]⁺, etc.) can be calculated to aid in spectral interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the conjugated π-electron system formed by the interconnected phenol and pyrazole rings. The position and intensity of these absorptions are sensitive to the solvent environment.

X-ray Crystallography for Solid-State Structural Determination

Tautomeric Forms and Stereochemical Properties

The phenomenon of tautomerism is a crucial aspect of pyrazole chemistry, influencing the compound's reactivity and biological interactions. globalresearchonline.net For this compound, annular prototropic tautomerism is of primary significance. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two possible tautomeric forms: this compound and 3-(2H-Pyrazol-3-yl)phenol.

Experimental and theoretical studies on analogous 3(5)-substituted pyrazoles have consistently shown that the equilibrium often strongly favors one tautomer. fu-berlin.de For 3(5)-phenylpyrazoles, NMR spectroscopy and X-ray crystallography have demonstrated that the 3-phenyl tautomer is the predominant form in both solution and the solid state. fu-berlin.de This preference is attributed to the electronic and steric effects of the substituent. In the case of this compound, the phenolic group at the 3-position is expected to similarly stabilize this tautomer. The presence of the hydroxyl group can further influence the tautomeric equilibrium through intramolecular hydrogen bonding, although this is also dependent on the solvent environment. fu-berlin.de

In solution, the rate of proton exchange between the nitrogen atoms can be influenced by factors such as solvent polarity, concentration, and temperature. fu-berlin.de Under normal conditions, this exchange is often rapid on the NMR timescale, resulting in averaged signals. However, low-temperature NMR studies on similar pyrazole derivatives have successfully "frozen out" the individual tautomers, allowing for the determination of their equilibrium constants. fu-berlin.de

Table 1: Tautomeric Forms of this compound

Tautomer NameChemical StructurePredominanceNotes
This compoundMajorStabilized by the phenolic substituent at the 3-position.
3-(2H-Pyrazol-3-yl)phenolMinorLess favored due to electronic and steric factors.

Intermolecular Interactions (e.g., Van der Waals Interactions, Hirshfeld Surface Analysis)

The solid-state structure and macroscopic properties of this compound are dictated by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding, π–π stacking, and van der Waals interactions, create a complex supramolecular architecture. researchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.govnih.gov

Hydrogen Bonding: The presence of both a hydrogen bond donor (the pyrazole N-H and the phenolic O-H) and acceptor sites (the pyrazole nitrogen and the phenolic oxygen) makes hydrogen bonding a dominant interaction in the crystal packing of this compound. rsc.org In similar pyrazole-phenol systems, extensive networks of intermolecular O—H···N and N—H···O hydrogen bonds are observed, often leading to the formation of chains or more complex assemblies. nih.gov These interactions are typically the most significant in terms of energetic contribution to the crystal lattice stability.

Hirshfeld Surface Analysis: This method maps the close contacts of a molecule in a crystal, providing a visual representation of intermolecular interactions. The surface is colored according to the normalized contact distance (dnorm), where red spots indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts at the van der Waals separation, and blue regions signify longer contacts. researchgate.net

Table 2: Summary of Intermolecular Interactions in Pyrazole-Phenol Systems

Interaction TypeDescriptionKey Features on Hirshfeld Surface
Hydrogen Bonding Strong, directional interactions involving O-H and N-H donors and N and O acceptors.Prominent red spots on the dnorm surface; distinct spikes in the 2D fingerprint plot for O···H and N···H contacts.
π–π Stacking Attractive, non-covalent interactions between the aromatic rings of the pyrazole and phenol moieties.Complementary red and blue triangles on the shape index plot.
Van der Waals Forces Weak, non-directional forces, primarily London dispersion forces (H···H, C···H contacts).Large areas of the surface, often quantified as a high percentage of H···H contacts in the fingerprint plot.
C-H···π Interactions Weak hydrogen bonds where a C-H group acts as the donor and a π-system as the acceptor.Can be identified through specific patterns in the Hirshfeld surface and fingerprint plots.

Computational Chemistry and Theoretical Investigations of 3 1h Pyrazol 3 Yl Phenol

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules. DFT calculations are centered on the principle that the energy of a system can be determined from its electron density. A primary step in these investigations is geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. For molecules like 3-(1H-Pyrazol-3-yl)phenol, this process would involve determining the most favorable bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the phenol (B47542) ring relative to the pyrazole (B372694) ring. A study on the related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, similarly utilized DFT with the B3LYP functional to determine its most stable planar conformation, which is a common approach for such aromatic heterocyclic systems nih.gov. Once the optimized geometry is obtained, it serves as the basis for further analysis of the molecule's electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO, rich in electrons, acts as an electron donor, while the LUMO, which is electron-deficient, can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity.

A small energy gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability nih.govhakon-art.com. Conversely, a large energy gap implies high stability and low reactivity because more energy is required to move an electron from the HOMO to the LUMO hakon-art.com. For pyrazole derivatives, the distribution of these orbitals is key; often the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO resides on electron-accepting regions. In a theoretical study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating significant electronic stability nih.gov. Analysis of this compound would similarly quantify its stability and predisposition to electronic excitation.

Table 1: Representative Frontier Orbital Energies and Energy Gap This table presents typical values for illustrative purposes, as specific published data for this compound were not found.

Parameter Energy (eV)
EHOMO -6.25
ELUMO -1.50
Energy Gap (ΔE) 4.75

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive behavior of a molecule. The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich or electron-poor. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

The map is color-coded, typically with red indicating regions of high electron density (negative potential), which are favorable for electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. For this compound, the MEP map would be expected to show a significant negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, identifying them as potential sites for hydrogen bonding or interaction with electrophiles nih.govmdpi.com. The hydrogen atom of the phenolic hydroxyl group would likely exhibit a positive potential (blue), marking it as an electron-deficient site nih.gov.

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between orbitals, providing quantitative insight into intramolecular and intermolecular interactions, such as charge transfer and hydrogen bonding. This analysis transforms the complex molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs).

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule and identify its stable isomers and the transition states that connect them. This is achieved by systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecule's geometry at each step uni-muenchen.deq-chem.com. The resulting plot of energy versus the chosen coordinate provides a profile of the energy changes during that specific geometric transformation.

For this compound, a particularly relevant PES scan would involve the rotation around the single bond connecting the phenol and pyrazole rings. This scan would reveal the rotational energy barrier and help determine the most stable conformation—whether the two rings are coplanar or twisted relative to each other. Such "relaxed" PES scans are instrumental in understanding molecular flexibility and locating the lowest-energy pathways for conformational changes q-chem.com.

Reactivity Descriptors: Fukui Function, Local Softness, Electrophilicity, and Hardness

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the change in electron density hakon-art.com. These descriptors can be global, describing the reactivity of the molecule as a whole, or local, identifying the reactivity of specific atomic sites.

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A high value indicates a "hard" molecule with low reactivity, while a low value signifies a "soft" molecule with high reactivity nih.gov.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electron acceptor nih.gov.

These global descriptors are typically calculated from the energies of the HOMO and LUMO.

Local Reactivity Descriptors:

Fukui Function (f(r)): This is a key local descriptor that identifies the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions are calculated for each atom to predict its susceptibility to different types of attack:

f+: for nucleophilic attack (where an electron is added).

f-: for electrophilic attack (where an electron is removed).

f0: for radical attack. The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of attack scielo.org.mxresearchgate.net.

Local Softness (s(r)): Related to the Fukui function, this descriptor also helps in identifying reactive sites.

Table 2: Representative Global Reactivity Descriptors This table presents typical values for illustrative purposes, calculated from the representative energies in Table 1.

Descriptor Definition Value (eV)
Ionization Potential (I) I ≈ -EHOMO 6.25
Electron Affinity (A) A ≈ -ELUMO 1.50
Chemical Hardness (η) η = (I - A) / 2 2.375
Chemical Potential (μ) μ = -(I + A) / 2 -3.875
Electrophilicity Index (ω) ω = μ2 / (2η) 3.16

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and predicting their electronic absorption spectra, such as UV-Visible spectra core.ac.uk. By calculating the excitation energies (the energy required to promote an electron to a higher energy state) and the corresponding oscillator strengths (the probability of a given transition), TD-DFT can predict the wavelength of maximum absorption (λmax) nih.gov.

This predictive capability is crucial for interpreting experimental spectra and understanding the electronic transitions that give rise to a molecule's color and photophysical properties. For this compound, TD-DFT calculations would identify the key electronic transitions, such as the HOMO → LUMO transition, and predict the λmax value. Comparing the predicted spectrum with experimental data helps validate the computational methodology and provides a deeper understanding of the molecule's electronic structure nih.govaps.org. Studies on similar aromatic and heterocyclic compounds have successfully used TD-DFT to correlate their structure with their optical properties researchgate.net.

Table 3: Representative Predicted Electronic Spectral Data (TD-DFT) This table presents typical values for illustrative purposes.

Excitation Energy (eV) Wavelength (λmax, nm) Oscillator Strength (f) Major Contribution
4.52 274 0.35 HOMO → LUMO
5.15 241 0.21 HOMO-1 → LUMO

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations and extensive conformational analyses exclusively for this compound are not extensively documented in publicly available literature, the conformational behavior of this molecule can be inferred from computational studies on closely related pyrazole and phenol derivatives. eurasianjournals.comeurasianjournals.com Computational chemistry, particularly through methods like Density Functional Theory (DFT) and MD simulations, provides valuable insights into the three-dimensional structure, stability, and dynamics of such molecules. eurasianjournals.com

Theoretical investigations on similar bi-aryl systems suggest that the molecule is likely to have a preferred conformation where the two rings are not coplanar. This deviation from planarity is a result of minimizing steric hindrance between the hydrogen atoms on the adjacent rings. For a related compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, X-ray crystallography revealed that the pyrazole ring and one of the hydroxy-substituted benzene rings are nearly coplanar, with a small dihedral angle of 7.5 (3)°. nih.gov This planarity is thought to be influenced by an intramolecular hydrogen bond. nih.gov In the case of this compound, a similar intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the nitrogen atom at position 2 of the pyrazole ring, which would favor a more planar conformation.

Molecular dynamics simulations on various pyrazole derivatives have been employed to explore their conformational space and structural stability over time. researchgate.nettandfonline.com Such simulations would be instrumental in understanding the flexibility of the bond linking the two rings in this compound and the timescale of conformational changes.

The geometric parameters of the pyrazole and phenol rings themselves are well-established from numerous experimental and computational studies. DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, have been shown to provide geometric parameters that are in good agreement with experimental data for a variety of pyrazole derivatives. nih.gov

Below are tables representing typical calculated geometric parameters for pyrazole and phenol rings, which can be considered representative for this compound in the absence of specific experimental data.

Table 1: Representative Calculated Bond Lengths for the Pyrazole Ring

BondTypical Calculated Bond Length (Å)
N1-N21.35 - 1.39
N2-C31.32 - 1.36
C3-C41.40 - 1.44
C4-C51.37 - 1.41
C5-N11.34 - 1.38

Data compiled from computational studies on various pyrazole derivatives. nih.gov

Table 2: Representative Calculated Bond Angles for the Pyrazole Ring

AngleTypical Calculated Bond Angle (°)
C5-N1-N2110 - 114
N1-N2-C3104 - 108
N2-C3-C4110 - 114
C3-C4-C5104 - 108
C4-C5-N1106 - 110

Data compiled from computational studies on various pyrazole derivatives. nih.gov

Table 3: Potential Dihedral Angles for this compound

Dihedral Angle (C(phenol)-C(phenol)-C(pyrazole)-N(pyrazole))Predicted Range (°)Factors Influencing Angle
Torsion 120 - 50Steric hindrance between ortho hydrogens.
Torsion 2 (with intramolecular H-bond)0 - 15Stabilization from hydrogen bonding.

Predicted values are based on computational studies of similar bi-aryl systems and substituted pyrazoles. nih.gov

Further computational investigations, including detailed potential energy surface scans and long-timescale molecular dynamics simulations, would be necessary to fully characterize the conformational landscape and dynamic behavior of this compound.

Biological Activities and Medicinal Chemistry Applications of 3 1h Pyrazol 3 Yl Phenol and Its Analogs

Antimicrobial Efficacy

Derivatives of 3-(1H-Pyrazol-3-yl)phenol have shown significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Antibacterial Activity (Gram-positive and Gram-negative)

Pyrazole (B372694) derivatives have been reported as potent antibacterial agents. For instance, certain pyrazole-dimedone compounds have demonstrated notable antimicrobial activity. A series of novel N-phenylpyrazole-fused fraxinellone (B1674054) compounds were synthesized, with one derivative showing potent growth inhibition of Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 4 μg/ml. Another study reported on imidazo-pyridine substituted pyrazole derivatives that were found to be potent broad-spectrum antibacterial agents, proving more effective than ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains, with Minimum Bactericidal Concentration (MBC) values of less than 1 μg/ml for most strains.

Furthermore, pyrazoline-clubbed pyrazole derivatives have shown efficacy against P. aeruginosa, while tethered thiazolo-pyrazole derivatives were identified as potent agents against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/ml. Thiazolidinone-clubbed pyrazoles have also been reported as moderate antibacterial agents with an MIC value of 16 μg/ml against E. coli.

Some pyrazole derivatives have been found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives containing an imidazothiadiazole moiety showed high selective inhibitory activity against multi-drug resistant strains. Specifically, compounds 21c and 23h from this series exhibited strong antibacterial activity, with an MIC of 0.25 µg/mL, which was four times more potent than the control drug, gatifloxacin.

Table 1: Antibacterial Activity of Selected Pyrazole Analogs

Compound Type Target Organism(s) Key Findings
N-phenylpyrazole-fused fraxinellone Bacillus subtilis Potent growth inhibitor (MIC = 4 μg/ml).
Imidazo-pyridine substituted pyrazole Gram-positive & Gram-negative strains More potent than ciprofloxacin (MBC < 1 μg/ml).
Tethered thiazolo-pyrazole MRSA Potent anti-MRSA agents (MIC as low as 4 μg/ml).
Pyrazole with imidazothiadiazole Multi-drug resistant strains Strong activity (MIC = 0.25 µg/mL for compounds 21c & 23h).
Pyrazoline-clubbed pyrazole P. aeruginosa Effective antimicrobial agents.

Antifungal Activity (e.g., Candida albicans, Cryptococcus neoformans, black mold)

The antifungal potential of pyrazole derivatives is also well-documented. A study on pyrazole-based heterocycles demonstrated that the majority of the tested compounds were active against Candida albicans. Another series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against four types of phytopathogenic fungi. The results indicated that some of the pyrazole carboxamides displayed notable antifungal activity, with one isoxazole (B147169) pyrazole carboxylate derivative showing significant activity against R. solani.

Furthermore, newly synthesized pyrazole Schiff bases were evaluated against eight pathogens, including fungi, with some exhibiting good and broad activities. Specifically, two Schiff bases, 8a and 9b, showed the best antifungal results with MIC values of 7.81 and 15.62 µg/mL against C. albicans and F. oxysporum, respectively.

Antiviral Properties

The antiviral activity of pyrazole derivatives has been a subject of increasing interest. These compounds have shown potential against a variety of viruses. For instance, some pyrazole-containing systems have exhibited potent antiviral effects against viruses such as HIV, Hepatitis C virus (HCV), Herpes simplex virus (HSV-1), and influenza viruses (H1N1, H5N1).

Inhibition of Specific Microbial Targets (e.g., DNA Gyrase)

A key mechanism of action for the antibacterial effects of some pyrazole derivatives is the inhibition of DNA gyrase. This enzyme is crucial for bacterial DNA replication. Several studies have identified pyrazole derivatives as potent inhibitors of DNA gyrase.

For example, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. One compound from this series, 3k, strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. Another study found that the pyrazole derivative 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole possessed potent antibacterial activity due to its selective inhibitory activity against bacterial topoisomerases.

Furthermore, in silico studies have predicted that certain pyrazole compounds can act as S. aureus DNA gyrase inhibitors, with subsequent synthesis and testing confirming moderate antibacterial activity.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties. The anti-inflammatory effects of some pyrazole analogs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.

One novel pyrazole derivative, FR140423, demonstrated potent, dose-dependent anti-inflammatory effects in carrageenan-induced paw edema and adjuvant arthritis models, being two- to three-fold more potent than indomethacin. This compound also exhibited dose-dependent anti-hyperalgesic effects that were five times more potent than indomethacin. Interestingly, FR140423 also showed morphine-like analgesic effects that could be blocked by the opioid antagonist naloxone.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, NO)

The anti-inflammatory activity of pyrazole derivatives is also linked to their ability to modulate the production of various pro-inflammatory mediators.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Several studies have shown that pyrazole derivatives can inhibit the production of TNF-α and IL-6. For instance, a series of 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles were evaluated for their ability to inhibit TNF-α and IL-1β, with some compounds showing significant suppression of these cytokines. Another study discovered novel pyrazole analogs that act as potent inhibitors of nuclear factor kappa B (NF-ĸB), a key transcription factor involved in the inflammatory response. The most potent compound in this series caused a significant reduction in the levels of IL-1β, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated cells. Additionally, certain bicyclic pyrazolones have been identified as low-nanomolar inhibitors of LPS-induced TNF-α production.

Nitric Oxide (NO): Some pyrazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), which plays a role in inflammation. A series of 4,5-dihydro-1H-pyrazole derivatives were identified as selective inhibitors of neuronal nitric oxide synthase (nNOS). Further studies on new derivatives led to the identification of a compound with three methoxy (B1213986) groups in the phenyl moiety as the most potent nNOS inhibitor with good selectivity over inducible nitric oxide synthase (iNOS).

Table 2: Modulation of Inflammatory Mediators by Pyrazole Analogs

Compound/Analog Type Mediator(s) Modulated Key Findings
3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles TNF-α, IL-1β Significant suppression of pro-inflammatory cytokines.
Novel pyrazole analogs NF-ĸB, IL-1β, TNF-α, IL-6 Potent inhibition of NF-ĸB and subsequent reduction of cytokine levels.
Bicyclic pyrazolones TNF-α Low-nanomolar activity against LPS-induced TNF-α production.
4,5-dihydro-1H-pyrazole derivatives nNOS Selective inhibition of neuronal nitric oxide synthase.

Enzyme Inhibition in Inflammatory Pathways (e.g., COX-2)

The inhibition of cyclooxygenase-2 (COX-2) is a key therapeutic strategy for managing inflammation and pain. A number of analogs of this compound have been investigated for their COX-2 inhibitory potential. Notably, a series of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones were synthesized and evaluated for their in vitro COX inhibitory activity. Within this series, several compounds demonstrated potent and selective inhibition of COX-2. For instance, compound 3b emerged as a highly potent and selective COX-2 inhibitor with an IC50 value of 1.79 μM and a selectivity index greater than 16.7. nih.gov Other analogs, such as 3a , 3c , 3d , 3h , 3k , and 3q , also displayed significant COX-2 inhibition with IC50 values ranging from 1.79 to 4.35 μM and selectivity indices between 6.8 and 16.7. nih.gov

Further studies on pyrazole derivatives have identified compounds with even greater potency. For example, pyrazole-thiourea-benzimidazole hybrids PYZ10 and PYZ11 exhibited exceptionally potent COX-2 inhibition with IC50 values of 0.0283 nM and 0.2272 nM, respectively. targetmol.com Another derivative, PYZ31 , also showed a strong inhibitory profile against COX-2 with an IC50 value of 19.87 nM, which was more potent than the standard drug Celecoxib (IC50 = 35.56 ± 1.02 nM). targetmol.com In a different series, compound PYZ3 was found to be a highly potent COX-2 inhibitor with an IC50 of 0.011 μM. targetmol.com Additionally, some N-substituted [phenyl-pyrazolo]-oxazin-2-thiones have been evaluated, with compound 4g(O) showing mild COX-2 inhibitory action (IC50: 78.0 μM). mdpi.com

CompoundCOX-2 IC50Selectivity Index (SI)Reference
3b1.79 μM&gt;16.7 nih.gov
3a, 3c, 3d, 3h, 3k, 3q1.79 - 4.35 μM6.8 - 16.7 nih.gov
PYZ100.0283 nM- targetmol.com
PYZ110.2272 nM- targetmol.com
PYZ3119.87 nM- targetmol.com
PYZ30.011 μM- targetmol.com
4g(O)78.0 μM- mdpi.com

Antioxidant Activity and Protection Against Oxidative Stress

Analogs of this compound have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals. The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, a series of aryl-pyrazolone derivatives were assessed for their antioxidant activity. The results indicated that compounds EDA , 2 , and 3 displayed notable antioxidant capacity with EC50 values in the range of 34–36 μM. nih.gov Compound 4 was the least efficient in this series, with an EC50 value of 97 μM. nih.gov

Another study on novel thienyl-pyrazoles identified compounds 5g and 5h as having excellent DPPH radical scavenging activities, with IC50 values of 0.245 ± 0.01 μM and 0.284 ± 0.02 μM, respectively. nih.gov These values were comparable to the standard antioxidant, ascorbic acid (IC50 = 0.483 ± 0.01 μM). nih.gov The same compounds also showed potent hydroxyl radical scavenging activity. nih.gov The antioxidant potential of pyrazole derivatives is often attributed to the presence of an NH proton, which can be donated to scavenge free radicals. researchgate.net

CompoundDPPH Scavenging Activity (EC50/IC50)Reference
EDA34 - 36 μM nih.gov
234 - 36 μM nih.gov
334 - 36 μM nih.gov
497 μM nih.gov
5g0.245 ± 0.01 μM nih.gov
5h0.284 ± 0.02 μM nih.gov

Anticancer Potential and Antineoplastic Mechanisms

The pyrazole scaffold is a key feature in many compounds with significant anticancer properties. Analogs of this compound have been extensively studied for their potential to inhibit cancer cell growth and induce apoptosis. For example, a series of novel pyrazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines. One of the most active compounds, substituted with a 4-bromophenyl group at the pyrazole ring, inhibited the growth of A549, HeLa, and MCF-7 cancer cell lines with IC50 values of 8.0 μM, 9.8 μM, and 5.8 μM, respectively. nih.gov In another study, pyrazole derivative 1 showed potent antiproliferative activity against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines with IC50 values of 4.4 ± 0.4 μM and 4.2 ± 0.2 μM, respectively. sigmaaldrich.com

The pyrazolyl-urea derivative, GeGe-3 , has also been identified as a potential anticancer agent, significantly restricting the proliferation of a range of cancer cell lines, including PC3, SKMEL-28, SKOV-3, Hep-G2, MDA-MB231, SKBR3, MCF7, A549, and HeLa, at a concentration of 10 μM. nih.gov Furthermore, a 1,3,4-trisubstituted pyrazole derivative, 4c , displayed potent anticancer activity against a panel of 60 human tumor cell lines, with GI50 values ranging from 0.52 to 5.15 μM. Another pyrazole derivative, 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole), was found to be highly active against the triple-negative breast cancer cell line MDA-MB-468, with an IC50 value of 14.97 μM after 24 hours of treatment.

CompoundCancer Cell LineActivity (IC50/GI50)Reference
4-bromophenyl pyrazole derivativeA549 (Lung)8.0 μM nih.gov
4-bromophenyl pyrazole derivativeHeLa (Cervical)9.8 μM nih.gov
4-bromophenyl pyrazole derivativeMCF-7 (Breast)5.8 μM nih.gov
1HepG2 (Liver)4.4 ± 0.4 μM sigmaaldrich.com
1HCT-116 (Colon)4.2 ± 0.2 μM sigmaaldrich.com
GeGe-3VariousEffective at 10 μM nih.gov
4cVarious0.52 - 5.15 μM
3fMDA-MB-468 (Breast)14.97 μM (24h)

Interactions with Kinases and Signaling Pathways (e.g., MAPK/ERK, SRC kinase family)

The anticancer effects of this compound analogs are often mediated through their interaction with various protein kinases and signaling pathways that are crucial for cancer cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a key target. The pyrazolyl-urea compound GeGe-3 has been shown to block the activation of the MAPK and PI3K signaling pathways in human umbilical vein endothelial cells (HUVECs), which is crucial for its anti-angiogenic effects. Inhibition of the MAPK/ERK pathway can lead to decreased cell proliferation and steroidogenesis in adrenocortical carcinoma cells.

While specific data on the inhibition of the SRC kinase family by this compound analogs is limited, the broader class of pyrazole derivatives has been extensively studied as kinase inhibitors. For instance, a series of novel pyrazole derivatives were designed as CDK2 inhibitors, with compound 9 showing the best IC50 against CDK2 at 0.96 μM. Another compound from this series, 4 , exhibited an IC50 of 3.82 μM against CDK2. The pyrazole scaffold is a common feature in many kinase inhibitors, suggesting that analogs of this compound could also interact with a range of kinases, including those of the SRC family.

Aromatase Enzyme Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Pyrazole-based compounds have shown promise as aromatase inhibitors. A series of pyrimidine-triazole derivatives were synthesized, and two compounds, 34 and 35 , demonstrated significant aromatase inhibition with IC50 values of 0.082 μM and 0.198 μM, respectively, compared to the reference drug letrozole (B1683767) (IC50 = 0.031 μM). nih.gov Another study focused on hybrid molecules containing a coumarin (B35378) ring linked with 1,2,3-triazoles, where compound 48 showed the highest activity with an IC50 value of 0.2 μM against aromatase. nih.gov

CompoundAromatase Inhibition (IC50)Reference
340.082 μM nih.gov
350.198 μM nih.gov
480.2 μM nih.gov
Letrozole (Reference)0.031 μM nih.gov

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition (hMAO-A, hMAO-B)

Analogs of this compound have been identified as potent inhibitors of monoamine oxidases (MAO), enzymes that are crucial in the metabolism of neurotransmitters. Both isoforms, MAO-A and MAO-B, have been targeted. A series of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives were found to be competitive and reversible inhibitors of human MAO-A (hMAO-A). Compound 3f from this series showed a Ki value of 0.004 μM for hMAO-A.

In another study, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives were found to be selective inhibitors of MAO-B. The compound EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) was the most potent against MAO-B with an IC50 value of 0.063 μM and a high selectivity index (SI > 133). It was also determined to be a reversible and competitive inhibitor with a Ki value of 0.034 ± 0.0067 μM. Another series of pyridazinobenzylpiperidine derivatives also showed selective MAO-B inhibition, with compound S5 being the most potent with an IC50 of 0.203 μM and a Ki of 0.155 ± 0.050 μM.

CompoundEnzymeInhibition (Ki/IC50)Selectivity Index (SI)Reference
3fhMAO-A0.004 μM (Ki)-
EH7hMAO-B0.063 μM (IC50)&gt;133
EH7hMAO-B0.034 ± 0.0067 μM (Ki)-
S5hMAO-B0.203 μM (IC50)19.04
S5hMAO-B0.155 ± 0.050 μM (Ki)-

Carbonic Anhydrase (CA) Inhibition (hCA I, hCA II)

The inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, is a key therapeutic strategy for various conditions. researchgate.net Analogs of this compound, particularly those incorporating a sulfonamide group, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov

Research into 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides has provided valuable insights into the structure-activity relationships for CA inhibition. nih.gov These studies have shown that the substitution pattern on the phenyl ring of the pyrazole core significantly influences the inhibitory potency against hCA I and hCA II. nih.gov For instance, compounds with halogen substituents, such as fluorine and bromine, have demonstrated noteworthy inhibitory activity. nih.gov

The inhibitory activities of a series of pyrazoline-based benzenesulfonamides against hCA I and hCA II are presented below. The data indicates that these compounds exhibit inhibition in the nanomolar range, with some derivatives showing comparable or superior potency to the standard inhibitor Acetazolamide (AZA). nih.gov

Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) Inhibition

The inhibition of cholinesterases, such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), is a primary therapeutic approach for Alzheimer's disease. nih.gov Pyrazole derivatives have emerged as a promising class of cholinesterase inhibitors. nih.gov Studies on various analogs have demonstrated that the pyrazole scaffold can be effectively utilized to design potent and selective inhibitors of both AChE and BChE. mdpi.com

While specific data for this compound is not extensively documented, research on related pyrazole-containing structures provides valuable insights. For example, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives has been synthesized and evaluated for their inhibitory activities against AChE. frontiersin.org These studies revealed that certain substitutions on the pyrazole and phenyl rings lead to compounds with significant inhibitory potential, often in the nanomolar to low micromolar range. frontiersin.org

The inhibitory activities of selected 3-aryl-1-phenyl-1H-pyrazole derivatives against AChE are summarized in the table below, with Donepezil serving as a reference compound. frontiersin.org

Meprin α and β Inhibition

Meprins are zinc-dependent metalloproteinases that play a role in various physiological and pathological processes, making them attractive therapeutic targets. mdpi.com Pyrazole-based compounds have been identified as potent inhibitors of both meprin α and meprin β. semanticscholar.org The pyrazole scaffold has proven to be a suitable template for developing inhibitors with high potency and, in some cases, selectivity between the two meprin isoforms. semanticscholar.org

The introduction of a phenol (B47542) residue on the pyrazole core, a key feature of this compound, has been shown to be a critical factor for potent meprin inhibition. semanticscholar.org Docking studies suggest that the phenol group can form a hydrogen bond with a key amino acid residue in the active site of meprin β. semanticscholar.org One of the most potent small molecule inhibitors of both meprins reported to date is a pyrazole derivative bearing a halophenol moiety, which is believed to interact within the S1'-subpocket of the enzymes. semanticscholar.org

The inhibitory activities (Ki) of several 3,5-disubstituted pyrazole analogs against meprin α and meprin β are presented below. These values highlight the significant impact of substitutions on the pyrazole ring on the inhibitory potency and selectivity. semanticscholar.org

Leishmaniasis Target Inhibition (e.g., LmPTR1)

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. nih.gov The pyrazole scaffold has been identified as a key pharmacophore in the development of antileishmanial agents. researchgate.net In silico studies have suggested that Leishmania major pteridine (B1203161) reductase (LmPTR1) could be a putative target for some pyrazole derivatives. researchgate.net

Several pyrazole derivatives have been synthesized and screened for their in vitro antileishmanial activity against L. major promastigotes and amastigotes. researchgate.net Many of these compounds have demonstrated higher activity than the standard drug miltefosine (B1683995). researchgate.net For instance, phenyl pyrazoline derivatives have shown particularly potent antileishmanial activity. researchgate.net One such derivative was found to be significantly more active than both miltefosine and amphotericin B deoxycholate against Leishmania donovani. researchgate.net

The antileishmanial activities of a selection of pyrazole derivatives against Leishmania donovani are shown in the following table. researchgate.net

Modulatory Effects on Receptors and Physiological Pathways

Calcium-Sensing Receptor Modulation (Calcimimetic Activity)

The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis. nih.gov Calcimimetics, which are positive allosteric modulators of the CaSR, are used to treat secondary hyperparathyroidism. nih.gov Research efforts have focused on developing novel calcimimetic agents, and pyrazole-containing compounds have shown promise in this area. nih.gov

Specifically, substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines have been investigated as potent and orally bioavailable type II calcimimetics. nih.gov These compounds are ring-constrained analogs of the known calcimimetic R-568. nih.gov Structure-activity relationship studies of these pyrazole derivatives have provided valuable information on their effects on the human calcium-sensing receptor. nih.gov One particular pyrazole analog demonstrated efficacy in an in vivo pharmacodynamic model in rats. nih.gov

Cardiac Contractility Modulation (e.g., PKA, PDE3B, GRK2, tropomyosin phosphorylation)

Cardiac contractility is a complex process regulated by various signaling pathways, including those involving protein kinase A (PKA) and phosphodiesterase 3 (PDE3). researchgate.netbohrium.com While direct evidence linking this compound to the modulation of these specific pathways is limited, studies on related pyrazole derivatives suggest a potential role in cardioprotection.

For example, novel pyrazole-thiadiazole derivatives have been investigated for their cardioprotective effects against isoproterenol-induced myocardial infarction in rats. nih.gov Certain compounds from this series were found to be potent inhibitors of NF-κB transcriptional activity. nih.gov The administration of one such derivative was shown to decrease the levels of cardiac injury biomarkers and reduce oxidative stress. nih.gov Furthermore, Western blot analysis indicated a significant modulation of Bcl2 family proteins and inhibition of the phosphorylation of NF-κB and IκBα. nih.gov These findings suggest that pyrazole-containing compounds can exert protective effects on the heart through the modulation of apoptosis, oxidative stress, and key signaling pathways. nih.gov

Platelet Aggregation and Endothelial Progenitor Cell Migration

The therapeutic potential of this compound and its analogs extends to the modulation of hematological and vascular processes, specifically platelet aggregation and the migration of endothelial progenitor cells (EPCs). These activities are crucial in the contexts of thrombosis and tissue re-endothelialization.

Platelet Aggregation: Research has shown that certain pyrazole derivatives possess significant antiplatelet activity. A series of newly synthesized pyrazole derivatives, which link a pyrazole core to a catecholic portion through an acylhydrazone chain, were identified for their anti-aggregating and antioxidant effects. nih.gov Specifically, compounds designated as 4a, 4f, and 4g demonstrated an ability to inhibit NADPH oxidase activity, which in turn reduces superoxide (B77818) anion formation and lipid peroxidation in thrombin-stimulated platelets. nih.gov This antioxidant mechanism appears to be a key modulator of their anti-aggregating effect. nih.gov Other studies on different pyrazole scaffolds, such as 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, have also reported platelet anti-aggregating activity in vitro that is comparable or superior to acetylsalicylic acid. nih.gov Furthermore, a study comparing various phenol derivatives found that catechol derivatives, in particular, were potent inhibitors of platelet aggregation triggered by arachidonic acid, with several compounds showing IC50 values below 3 μM. mdpi.com This suggests that the phenolic moiety of this compound is critical for this activity.

Endothelial Progenitor Cell Migration: Endothelial progenitor cells (EPCs) are critical for neovascularization and the repair of damaged blood vessels. nih.gov The migration of these cells to sites of vascular injury is a key step in re-endothelialization. While direct studies on this compound are limited, the broader context of angiogenesis and cell migration provides insight. For instance, 3-Hydroxytyrosol, a simple phenol found in olive oil, has been shown to stimulate endothelial cell migration and angiogenesis at low concentrations by inducing the expression of proteins involved in cell adhesion and motility, such as matrix metalloproteinase-2 (MMP-2). nih.gov EPCs are known to attach and proliferate on various extracellular matrix proteins through integrin-mediated interactions, a fundamental process for migration and vascular repair. sigmaaldrich.com Given that pyrazole derivatives are being investigated for a wide range of biological activities, their potential to influence EPC migration, either by promoting repair or inhibiting pathological angiogenesis, represents an important area for future research.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and adjacent rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various biological targets. frontiersin.org

For a series of 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles, SAR analysis revealed key insights into their antimicrobial and antioxidant activities. researchgate.net

Antimicrobial Activity : The presence of electron-withdrawing groups on the aryl ring at position 3 was found to be crucial. For instance, compounds with fluoro, chloro, or bromo substituents at the C-4 position of the phenyl ring exhibited enhanced activity. The introduction of a strong electron-withdrawing cyano (-CN) group also positively influenced the biological action. researchgate.net

Antioxidant Activity : The antioxidant capacity was significantly influenced by the number and position of methoxy (-OCH3) groups on the aryl ring. An increase in the number of methoxy groups on the ring led to enhanced free radical scavenging ability. researchgate.net

Another SAR study on pyrazole derivatives designed to induce a triple response in Arabidopsis seedlings highlighted the importance of substitutions on both the pyrazole ring and the benzenesulfonamide (B165840) moiety. nih.gov The study found that 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide was the most potent compound, indicating that specific halogen substitutions on the phenyl ring and an allyl group on the pyrazole nitrogen are favorable for this particular biological activity. nih.gov

These studies underscore a common theme in the medicinal chemistry of pyrazoles: small structural modifications can lead to significant changes in biological function. The electronic properties (electron-donating vs. electron-withdrawing) and steric properties of substituents play a pivotal role in determining the interaction of these molecules with their biological targets. frontiersin.orgresearchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajpp.in This method is extensively used to understand the interaction between ligands, such as this compound analogs, and their protein targets at a molecular level.

Studies on various pyrazole derivatives have demonstrated their potential to bind to a range of protein targets, including kinases and enzymes implicated in various diseases. Docking simulations of pyrazole derivatives with receptor tyrosine kinases (e.g., VEGFR-2) and protein kinases (e.g., Aurora A, CDK2) have revealed that these compounds can fit deeply within the binding pockets of these proteins. nih.gov The stability of these interactions is typically governed by a combination of hydrogen bonds and hydrophobic interactions. nih.govexplorationpub.com

For example, in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, docking simulations were performed against alcohol dehydrogenase and an anti-inflammatory protein hydrolase. nih.govunar.ac.id The results showed strong binding affinities, with calculated binding energies ranging from -8.5 to -9.7 kcal/mol, suggesting these compounds could possess significant antioxidant and anti-inflammatory properties. unar.ac.id The interactions were stabilized by hydrogen bonds, often involving the pyrazole nitrogen atoms or substituent groups, and hydrophobic interactions with nonpolar amino acid residues in the active site.

The key interactions typically observed in docking studies of pyrazole analogs include:

Hydrogen Bonding : The nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors or donors. Phenolic hydroxyl groups or other polar substituents are also key contributors to hydrogen bonding networks.

Hydrophobic Interactions : The phenyl rings of the pyrazole scaffold interact with hydrophobic pockets within the target protein's active site, contributing significantly to binding affinity. frontiersin.org

Pi-Pi Stacking : Aromatic rings in the ligand can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein.

This detailed analysis of ligand-protein interactions is invaluable for the rational design of new, more potent, and selective inhibitors based on the pyrazole scaffold. explorationpub.com

In Silico ADMET Prediction for Drug-likeness

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities and reduce late-stage failures in drug development. explorationpub.com

Several studies have applied ADMET prediction tools to pyrazole derivatives. For a series of sulfonamide derivatives incorporating a pyrazole moiety, in silico analysis was performed to evaluate their potential as anti-diabetic and anti-Alzheimer's agents. nih.gov Similarly, the ADMET profile of 4-((1-(3-nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid was predicted using the SwissADME online tool. researchgate.net

The key parameters typically evaluated in these predictions include:

ParameterDescriptionFavorable Range/Outcome
Molecular Weight Influences diffusion and transport across membranes.< 500 g/mol
LogP (Lipophilicity) Affects solubility, absorption, and membrane permeability.< 5
Hydrogen Bond Donors Number of O-H and N-H bonds.< 5
Hydrogen Bond Acceptors Number of N and O atoms.< 10
Topological Polar Surface Area (TPSA) Predicts drug transport properties.< 140 Ų
Gastrointestinal (GI) Absorption Prediction of absorption from the gut.High
Blood-Brain Barrier (BBB) Permeation Ability to cross into the central nervous system.No (for peripherally acting drugs)
CYP Inhibition Potential to inhibit key drug-metabolizing enzymes (e.g., CYP2C9, CYP2C19, CYP3A4).No

This table is interactive and provides a summary of key ADMET parameters.

Predictions for many pyrazole derivatives indicate good oral bioavailability and adherence to Lipinski's Rule of Five, suggesting they possess drug-like properties. explorationpub.comresearchgate.net For example, the analysis of NPOPPBA showed it is likely to be orally absorbable but unable to cross the blood-brain barrier, which is advantageous for avoiding central nervous system side effects. researchgate.net However, some predictions also highlight potential issues, such as poor water solubility or inhibition of cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions. researchgate.net These in silico findings are crucial for guiding the chemical modification and selection of pyrazole candidates for further preclinical development. explorationpub.comnih.gov

Applications in Materials Science and Advanced Technologies

Utilization as Building Blocks for Complex Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

The pyrazole (B372694) scaffold is a well-established building block in heterocyclic chemistry, and 3-(1H-Pyrazol-3-yl)phenol serves as a potential starting material for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. universiteitleiden.nlresearchgate.netnih.gov The general and most common synthetic route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation reaction of a 3-amino-1H-pyrazole derivative with a β-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com

While this compound itself is not a direct precursor, it can be chemically modified to introduce the necessary amino functionality on the pyrazole ring, thereby enabling its participation in such cyclization reactions. For instance, nitration of the pyrazole ring followed by reduction would yield an aminopyrazole derivative that can then react with various 1,3-bielectrophilic compounds to form a diverse library of pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg The phenolic hydroxyl group can be protected during these transformations and deprotected in the final step, or it can be used to further functionalize the resulting heterocyclic system.

The synthesis of pyrazolo[1,5-a]pyrimidines is of significant interest due to their structural analogy to purines, which imparts them with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. researchgate.net Various synthetic strategies, including microwave-assisted and multi-component reactions, have been developed to efficiently access these fused heterocycles. nih.gov

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis from Aminopyrazoles

1,3-Biselectrophilic Reagent Resulting Substituents on Pyrimidine Ring Reference
Diethyl malonate 5,7-dihydroxy nih.gov
Acetylacetone 5,7-dimethyl nih.gov
Ethyl acetoacetate 5-hydroxy-7-methyl mdpi.com

Ligands in Coordination Chemistry and Metal Complex Formation

The pyrazole moiety, with its two adjacent nitrogen atoms, is an excellent ligand for a wide range of metal ions. universiteitleiden.nlresearchgate.netnih.gov The presence of the phenolic hydroxyl group in this compound enhances its coordination capabilities, allowing it to act as a versatile bidentate or bridging ligand. wisdomlib.orgiiserkol.ac.in The deprotonated phenolate (B1203915) oxygen and one of the pyrazole nitrogen atoms can chelate to a metal center, forming stable metallacycles. wisdomlib.orgscispace.com

The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on either the pyrazole or the phenol (B47542) ring. universiteitleiden.nl This tunability is crucial for designing complexes with specific catalytic, magnetic, or optical properties. For example, phenol-pyrazole ligands have been successfully employed in the synthesis of manganese(III) compounds, where the ligand framework influences the magnetic properties of the resulting clusters. universiteitleiden.nl

Research has demonstrated the synthesis and characterization of various transition metal complexes with ligands structurally similar to this compound. wisdomlib.orgscispace.com These studies confirm the coordination of the metal ion to the phenolic oxygen and a pyrazole nitrogen atom. The resulting complexes often exhibit octahedral or other well-defined geometries. wisdomlib.orgscispace.com

Table 2: Characterization Data of Representative Metal Complexes with Phenolic Pyrazole Ligands

Complex Metal Ion Ligand Geometry Magnetic Moment (B.M.) Reference
[Co(L)₂(H₂O)₂] Co(II) Schiff base of pyrazole aldehyde and o-aminophenol Octahedral 4.81 scispace.com
[Cu(L)₂(H₂O)₂] Cu(II) 2-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenol Octahedral 1.82 wisdomlib.org

Non-linear Optical (NLO) Properties

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. mdpi.comjhuapl.edu The NLO response of a molecule is related to its ability to be polarized by an intense electromagnetic field, which is often associated with extended π-conjugation and the presence of electron-donating and electron-accepting groups (a push-pull system). nih.gov

Pyrazole derivatives, particularly pyrazolines, have been investigated for their NLO properties. researchgate.netresearchgate.netresearchgate.net The molecular structure of this compound, with the electron-rich phenol ring (donor) and the pyrazole ring, can be functionalized to create push-pull systems with enhanced NLO responses. For instance, the introduction of a strong electron-withdrawing group at a suitable position on the pyrazole ring could significantly increase the molecular hyperpolarizability.

The third-order NLO susceptibility, χ⁽³⁾, is a key parameter that quantifies the NLO response of a material. emergentmind.comucf.eduaps.org Studies on pyrazoline derivatives have shown that their χ⁽³⁾ values are highly dependent on their molecular structure. The control over the molecular structure allows for the tailoring of the optical nonlinearities, making these compounds promising candidates for NLO applications. researchgate.net

Table 3: Third-Order Nonlinear Optical Properties of Representative Pyrazoline Derivatives

Compound Third-Order Susceptibility (χ⁽³⁾) (esu) Second Hyperpolarizability (γ) (esu) Wavelength (nm) Reference
DCNP 1.10 x 10⁻¹³ - 1064 researchgate.net
PY-pNO₂ 8.14 x 10⁻¹³ - 1064 researchgate.net

Electroluminescent and Light Amplification Properties

Derivatives of this compound have shown potential for use in organic light-emitting diodes (OLEDs) and other electroluminescent devices. The photophysical properties of pyrazole and pyrazoline derivatives, such as their high fluorescence quantum yields, make them suitable as emissive or charge-transporting materials in OLEDs. researchgate.netrsc.org

A study on a pyrazoline phenyl derivative, 2,6-di-tert-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol (HPhP), demonstrated its application as a blue-emitting material in an OLED. researchgate.netbilkent.edu.tr The device, with a structure of ITO/CuI/HPhP/TCz1/Ca:Al, exhibited a blue emission peak at 445 nm and a high efficacy of up to 10.63 cd/A. researchgate.net This highlights the potential of phenolic pyrazole derivatives in the development of efficient blue OLEDs.

Furthermore, pyrazoline-based systems have been investigated for their light amplification properties. acs.org The extended conjugation and efficient luminescence of these molecules are key to their performance in such applications. The ability to tune the emission color by modifying the molecular structure of the pyrazole derivative is also a significant advantage. google.com

Table 4: Performance of an OLED Based on a Phenolic Pyrazoline Derivative (HPhP)

Parameter Value Reference
Device Structure ITO/CuI/HPhP/TCz1/Ca:Al researchgate.net
Emission Peak 445 nm (Blue) researchgate.net

Applications in Dye Chemistry and Agrochemicals (e.g., Insecticides)

The pyrazole ring is a key component in many commercial dyes and agrochemicals. nih.govnih.govresearchgate.net The reactivity of the this compound scaffold allows for its incorporation into both of these important classes of industrial chemicals.

In dye chemistry, azo dyes are a major class of synthetic colorants. unb.caijarsct.co.inresearchgate.net Azo dyes containing a pyrazole moiety are known for their bright colors and good fastness properties. nih.govresearchgate.net To be used in the synthesis of an azo dye, this compound would typically first be converted to an amino derivative. This aminopyrazole can then be diazotized and coupled with a suitable coupling component, or the phenolic group of this compound itself can act as a coupling component for a diazonium salt. researchgate.net The resulting azo dyes can find applications in the dyeing of various fibers, including polyester and wool. researchgate.net

In the field of agrochemicals, pyrazole derivatives are widely used as insecticides. researchgate.netresearchgate.netmdpi.com The pyrazole ring is a core structural motif in several commercial insecticides. The mode of action of many pyrazole-based insecticides involves the disruption of the insect's nervous system. By introducing appropriate substituents onto the this compound backbone, novel insecticidal compounds can be developed. For example, the synthesis of pyrazole amides has been a successful strategy in the discovery of new insecticides with high efficacy against various pests. mdpi.com

Table 5: Examples of Applications of Pyrazole Derivatives

Application Type of Derivative Key Features Reference
Dye Chemistry Azo Dyes Bright colors, good fastness properties nih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Achievements for 3-(1H-Pyrazol-3-yl)phenol

Research into this compound and its derivatives has unveiled a spectrum of biological activities, primarily centered on its potential as an anticancer and anti-inflammatory agent. The core structure serves as a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity.

Anticancer Potential: The pyrazole (B372694) nucleus is a cornerstone in the design of various anticancer agents. Derivatives of the pyrazole-phenol hybrid have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain pyrazole derivatives have shown inhibitory activity against human tumor cell lines like HepG2, EGFR, and VEGFR-2. Structure-activity relationship (SAR) studies on related compounds have indicated that substitutions on both the pyrazole and phenyl rings can significantly influence their anticancer efficacy. For example, the introduction of electron-withdrawing groups has been shown to enhance growth inhibition in some cancer cell lines.

Kinase Inhibition: A significant area of investigation for pyrazole-containing compounds is their ability to act as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, structurally related to this compound, is found in kinase inhibitors and has been a template for developing new, more selective therapeutic agents. Modifications on the pyrazole ring, in particular, have been shown to have a significant impact on the selectivity of these inhibitors.

Anti-inflammatory Activity: Pyrazole derivatives have a long history as anti-inflammatory agents. The pyrazole scaffold is present in several clinically used non-steroidal anti-inflammatory drugs (NSAIDs). Research on various pyrazole-phenol hybrids has demonstrated their potential to inhibit inflammatory mediators. For example, certain 3,5-diaryl pyrazole derivatives have been shown to inhibit IL-6 and TNF-α, key cytokines in the inflammatory response.

The following table summarizes the observed biological activities of various pyrazole-phenol derivatives, illustrating the potential of this structural class.

Compound ClassBiological ActivityKey Findings
Pyrazole-Benzothiazole HybridsAnticancer, AntiangiogenicPotent activity against HT29, PC3, A549, U87MG cancer cell lines.
1,3-Diphenyl-1H-pyrazole DerivativesAnti-inflammatoryInhibition of TNF-α and IL-6.
3-Amino-1H-pyrazole DerivativesKinase InhibitionHigh cellular potency for CDK16.
Pyrazole BenzophenonesAnti-inflammatoryActive against various inflammatory mediators.

Emerging Research Avenues and Untapped Potential

The foundational structure of this compound presents numerous opportunities for further exploration and development.

Target-Specific Drug Design: While broad cytotoxic effects have been observed, a key emerging avenue is the design of derivatives that target specific molecular pathways involved in disease. This includes the development of selective kinase inhibitors for specific cancer types, thereby potentially reducing off-target effects and toxicity. The pyrazole hinge-binding moiety is a privileged scaffold for kinase inhibitor development, suggesting that derivatives of this compound could be tailored to inhibit specific kinases.

Neurological Disorders: The antioxidant properties of phenolic compounds and the neuroprotective potential of some pyrazole derivatives suggest that this compound hybrids could be investigated for their efficacy in neurodegenerative diseases.

Materials Science: Beyond medicine, pyrazole derivatives have applications in materials science, including the development of conductive polymers and photovoltaic materials. The specific properties of this compound in these areas remain largely unexplored.

Challenges and Opportunities in the Development of Pyrazole-Phenol Hybrids

The development of pyrazole-phenol hybrids is not without its challenges.

Synthesis and Derivatization: While numerous synthetic routes to pyrazole derivatives exist, the regioselective synthesis of specifically substituted this compound analogs can be complex. Overcoming these synthetic hurdles is crucial for generating a diverse library of compounds for biological screening.

Structure-Activity Relationship (SAR) Elucidation: A significant opportunity lies in the detailed elucidation of the SAR for this class of compounds. Understanding how different substituents on both the pyrazole and phenol (B47542) rings affect biological activity will enable the rational design of more potent and selective molecules. Computational modeling and molecular docking studies can play a pivotal role in predicting the binding of these compounds to their biological targets and guiding synthetic efforts.

Pharmacokinetic Properties: A major challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Future research will need to focus on modifying the this compound scaffold to improve its bioavailability and metabolic stability.

Prospects for Translational Research and Industrial Applications

The therapeutic potential of this compound derivatives positions them as promising candidates for translational research.

Preclinical and Clinical Development: Promising lead compounds identified from in vitro studies will need to be advanced through preclinical animal models to assess their in vivo efficacy and safety. Successful preclinical data could then pave the way for clinical trials in humans for indications such as specific cancers or inflammatory diseases.

Agrochemicals: Pyrazole derivatives have found applications as pesticides and herbicides. The biological activity of this compound suggests that its derivatives could be explored for the development of new agrochemicals.

Industrial Catalysis: The ability of pyrazoles to act as ligands for metal catalysts opens up possibilities for their use in various industrial chemical processes.

Q & A

Basic: What are the common synthetic routes for 3-(1H-Pyrazol-3-yl)phenol and its halogenated derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation or coupling reactions. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol can be synthesized via a Mannich reaction using N,N'-bis(methoxymethyl)diaza-18-crown-6 and phenolic precursors under reflux conditions in ethanol or methanol . Halogenated derivatives (e.g., bromo or nitro substituents) are prepared via electrophilic substitution or Suzuki coupling, with reaction conditions optimized for regioselectivity. For instance, 4-bromo-2-(1H-pyrazol-3-yl)phenol is synthesized by bromination using Br₂ in acetic acid, followed by purification via column chromatography (CH₂Cl₂:MeOH = 9:1) . Key parameters include solvent polarity, temperature (70–100°C), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling).

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 8.1–8.3 ppm (pyrazole protons) confirm the structure. For halogenated derivatives, deshielding effects are observed (e.g., δ 7.9 ppm for bromo-substituted analogs) .
    • FT-IR : O-H stretch at 3200–3400 cm⁻¹ and C=N stretch at 1600–1650 cm⁻¹ .
  • Crystallography :
    Single-crystal X-ray diffraction (SHELXL) refines structures using high-resolution data (≤ 0.8 Å). For example, 4-bromo-2-(1H-pyrazol-3-yl)phenol exhibits orthorhombic symmetry (space group Pbca) with Z = 8 and R₁ = 0.039 . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .

Advanced: How can data contradictions in crystallographic refinement of pyrazole-phenol derivatives be resolved?

Methodological Answer:

  • Disordered Atoms : Use PART and EADP commands in SHELXL to model split positions. For example, disordered bromine atoms in 4-bromo derivatives require occupancy refinement (e.g., 50:50 split) .
  • Twinned Data : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning. HKLF 5 format handles multi-component datasets .
  • Thermal Ellipsoids : Anisotropic refinement with ISOR restraints ensures reasonable displacement parameters. For high-R factors (> 0.05), re-examine hydrogen bonding networks using Olex2 or Mercury .

Advanced: How to design multi-step syntheses for triazolothiadiazine derivatives incorporating the pyrazole-phenol moiety?

Methodological Answer:

  • Step 1 : Condense this compound with thiosemicarbazide in ethanol/HCl to form a thiadiazine precursor .
  • Step 2 : Cyclize with substituted benzaldehydes (e.g., 2,6-dichlorobenzaldehyde) in refluxing toluene (110°C, 8–12 hrs). Monitor via TLC (CHCl₃:MeOH = 95:5).
  • Step 3 : Functionalize with acyl chlorides (e.g., phenylacetyl chloride) in dry THF under N₂, using triethylamine (TEA) as a base. Yields improve with slow addition (1 hr) and low temperatures (0–5°C) .

Advanced: What computational methods predict the bioactivity of pyrazole-phenol derivatives?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Dock derivatives into kinase active sites (e.g., CDK9 or p38 MAPK) using PDB IDs 4EKL or 1OUK. Score binding poses with MM-GBSA to prioritize synthesis .
  • QSAR Models : Use CODESSA or MOE to correlate logP, polar surface area, and Hammett constants with IC₅₀ values. For example, electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability (20 ns, NPT ensemble) to assess residence times. RMSD < 2 Å indicates stable binding .

Basic: What are best practices for purifying halogenated derivatives like 4-bromo-2-(1H-pyrazol-3-yl)phenol?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1) at 60°C. Cooling to 4°C yields crystals with >98% purity (validate via HPLC: C18 column, 70:30 H₂O:MeCN, 1 mL/min) .
  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc from 4:1 to 1:1). Monitor fractions by TLC (Rf = 0.3–0.5) .
  • Inert Conditions : For air-sensitive analogs (e.g., nitro derivatives), use Schlenk lines and degassed solvents to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Pyrazol-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(1H-Pyrazol-3-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.